Lipophilicity Advantage of the 1,3,4-Oxadiazole Core Versus the 1,2,4-Oxadiazole Isomer
The 1,3,4-oxadiazole regioisomer displays approximately one order of magnitude lower lipophilicity (log D) compared to matched 1,2,4-oxadiazole pairs, as demonstrated by a systematic analysis of the AstraZeneca compound collection [1]. While exact log D values for 4-(1,3,4-oxadiazol-2-yl)morpholine are not experimentally determined, the log P is estimated at approximately 1.5 and the polar surface area at 51.6 Ų . The 1,2,4-oxadiazole isomer 3-(1,2,4-oxadiazol-3-yl)morpholine (same MW 155.15 g/mol) lacks publicly reported log P data, but systematic regioisomeric comparisons indicate that the 1,2,4-oxadiazole consistently exhibits higher log D, lower aqueous solubility, and increased hERG inhibition risk [1].
| Evidence Dimension | Lipophilicity (log D / log P) and aqueous solubility |
|---|---|
| Target Compound Data | Estimated log P ~1.5; PSA 51.6 Ų |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomer: systematically ~10× higher log D; lower aqueous solubility; higher hERG inhibition [1] |
| Quantified Difference | Approximately one order of magnitude lower log D for the 1,3,4-oxadiazole isomer [1] |
| Conditions | Systematic matched-pair comparison of 1,2,4- and 1,3,4-oxadiazole regioisomers across AstraZeneca compound collection; dipole moment and charge distribution analysis [1] |
Why This Matters
Lower log D translates to higher aqueous solubility and potentially reduced hERG liability, making 4-(1,3,4-oxadiazol-2-yl)morpholine a more developable fragment for lead optimization than its 1,2,4-oxadiazole isomer.
- [1] Boström J, Hogner A, Möller C, et al. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. DOI: 10.1021/jm2013258 View Source
